N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide
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Overview
Description
N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C13H20N6 and a molecular weight of 260.34 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a carboximidamide group. It is primarily used in research and development settings and has various applications in scientific research.
Biochemical Analysis
Biochemical Properties
N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with guanidine-specific enzymes, which facilitate the conversion of guanidine compounds into other biologically active molecules. Additionally, this compound can bind to certain receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling cascades, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their catalytic activity and influencing the biochemical pathways they regulate. Additionally, the compound can interact with transcription factors, leading to changes in the expression of target genes and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, disruption of normal physiological processes, and potential toxicity to organs. Threshold effects have been observed, where the compound’s impact significantly changes at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and alter metabolite levels, affecting the overall metabolic state of the cell. For example, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
Preparation Methods
The synthesis of N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide typically involves the reaction of 4-benzylpiperazine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide can be compared with other similar compounds, such as:
N-[Amino(imino)methyl]-4-methylpiperazine-1-carboximidamide: This compound has a similar structure but with a methyl group instead of a benzyl group, leading to different chemical and biological properties.
N-[Amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide:
Properties
IUPAC Name |
4-benzyl-N-(diaminomethylidene)piperazine-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUZTDLJSVTNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=N)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.